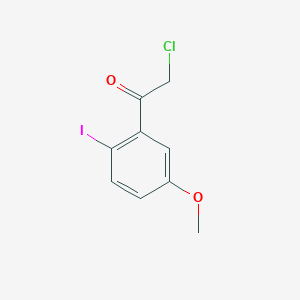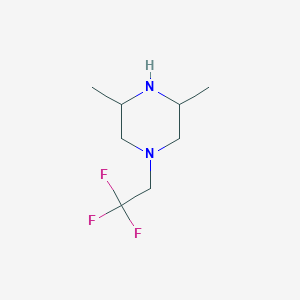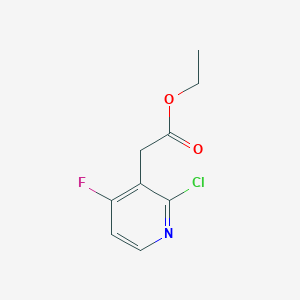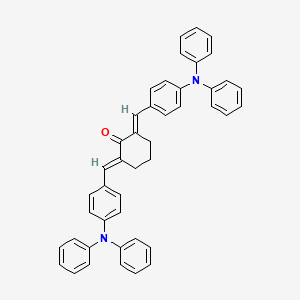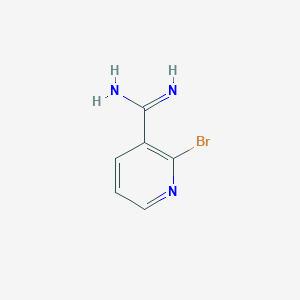
5-Cyclopropylpyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylpyridine-2-sulfinic acid is a compound that belongs to the class of sulfinic acids. Sulfinic acids are known for their versatile reactivity and have been recognized as useful building blocks in organic synthesis . This compound features a cyclopropyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyridine-2-sulfinic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides, which is a variation of the Sandmeyer reaction
Industrial Production Methods
Industrial production methods for sulfinic acids, including this compound, often involve the use of Friedel-Crafts acylation reactions. In this process, an aromatic compound is dissolved in a liquid coordination complex, and sulfur dioxide is introduced to carry out the acylation reaction under the protection of inert gas .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyridine-2-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group.
Substitution: The sulfinic acid group can participate in substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure the stability of the sulfinic acid group .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and sulfonyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-Cyclopropylpyridine-2-sulfinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyridine-2-sulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can participate in hydrogen atom transfer reactions, which are important in radical chain reactions . Additionally, the compound can interact with molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclopropylpyridine-2-sulfinic acid include other sulfinic acids and their derivatives, such as:
- p-Toluenesulfinic acid
- Benzene sulfinic acid
- Methanesulfinic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines a cyclopropyl group with a pyridine ring. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
5-cyclopropylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,10,11) |
InChI Key |
ZLZWPSCSHKBHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



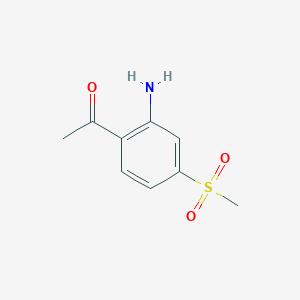
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
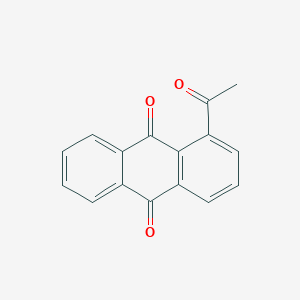
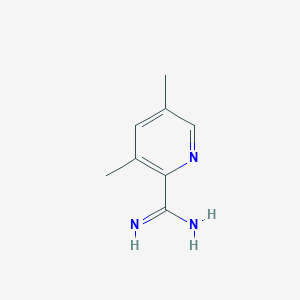
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)

